2,8-Dimethylquinoline-4-carboxylic acid
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Overview
Description
2,8-Dimethylquinoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinoline class of chemicals. It has a molecular formula of C12H11NO2 and a molecular weight of 201.22 g/mol .
Synthesis Analysis
Quinoline and its analogues have versatile applications in industrial and synthetic organic chemistry . A wide range of synthesis protocols have been reported for the construction of this scaffold . For example, the Pfitzinger type of reaction involves a condensation reaction between isatins and sodium pyruvate to give quinoline-4-carboxylic acid .Molecular Structure Analysis
The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .Chemical Reactions Analysis
Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular formula of C12H11NO2 and a molecular weight of 201.22 g/mol .Scientific Research Applications
Medicinal Chemistry
Quinoline motifs, such as 2,8-Dimethylquinoline-4-carboxylic acid, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Anticancer Activity
Quinoline derivatives have shown potential in anticancer activity. They are a unique class of pharmacophores present in various therapeutic agents .
Antioxidant Activity
Quinoline-based compounds have demonstrated antioxidant activity, making them valuable in the development of treatments for diseases caused by oxidative stress .
Anti-Inflammatory Activity
Quinoline derivatives have also been found to possess anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory diseases .
Antimalarial Activity
Quinoline and its derivatives have been used in the development of antimalarial drugs .
Anti-SARS-CoV-2 Activity
In the wake of the COVID-19 pandemic, quinoline derivatives have shown potential in anti-SARS-CoV-2 activity .
Antituberculosis Activity
Quinoline-based compounds have been used in the development of antituberculosis drugs .
Industrial Applications
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry .
Mechanism of Action
Target of Action
Quinoline derivatives, in general, have been found to interact with a wide range of biological targets due to their versatile applications in medicinal chemistry .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, including nucleophilic and electrophilic substitution reactions .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of bio-responses .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Quinoline derivatives have been associated with a wide range of biological activities, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of the compound .
Safety and Hazards
While specific safety and hazards information for 2,8-Dimethylquinoline-4-carboxylic acid is not available, it’s important to handle all chemicals with appropriate safety precautions. For similar compounds, hazard statements include H302-H312-H332, and precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501 .
Future Directions
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . There are greater societal expectations in the current scenario that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, the future directions of research on quinoline and its analogues, including 2,8-Dimethylquinoline-4-carboxylic acid, could focus on developing greener and more sustainable synthesis methods .
properties
IUPAC Name |
2,8-dimethylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-4-3-5-9-10(12(14)15)6-8(2)13-11(7)9/h3-6H,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWHKRVQNJNMNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362886 |
Source
|
Record name | 2,8-dimethylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
609822-00-6 |
Source
|
Record name | 2,8-dimethylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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